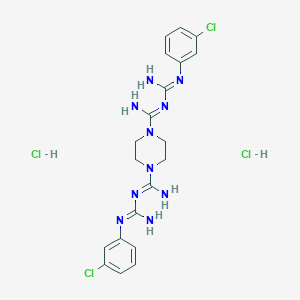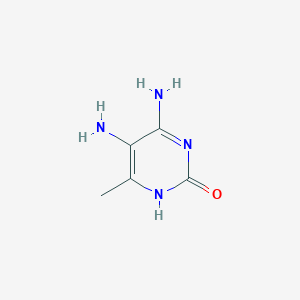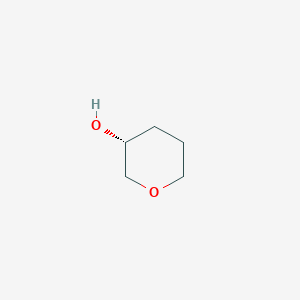
(R)-Tetrahydro-2H-pyran-3-OL
説明
(R)-Tetrahydro-2H-pyran-3-OL is a chemical compound with applications in various fields of chemistry. It is part of a class of organic compounds known as tetrahydropyrans, which are characterized by a six-membered ring containing five carbon atoms and one oxygen atom.
Synthesis Analysis
The synthesis of tetrahydro-2H-pyran derivatives can involve various methods. For instance, one-step synthesis methods using catalysts like NH4Al(SO4)2·12H2O (Alum) have been described for the formation of tetrahydrobenzo[b]pyrans from three-component reactions involving dimedone, aldehydes, and active methylene compounds (Mohammadi, Asghariganjeh, & Hadadzahmatkesh, 2017).
Molecular Structure Analysis
The molecular structure of tetrahydro-2H-pyran derivatives is complex and varies depending on the substituents and reactions involved in their synthesis. For example, the structure of a tetrahydro-2H-pyran derivative was determined by X-ray diffraction analysis in the synthesis of substituted 2-aminobenzo[b]pyrans (Shestopalov, Emelianova, & Nesterov, 2003).
Chemical Reactions and Properties
Tetrahydro-2H-pyran derivatives participate in various chemical reactions. The PdII-Catalyzed stereospecific formation of tetrahydro- and 3,6-dihydro[2H]pyran rings is one such example, demonstrating the versatility of these compounds in organic synthesis (Uenishi, Ohmi, & Ueda, 2005).
Physical Properties Analysis
The physical properties of tetrahydro-2H-pyran derivatives are influenced by their molecular structure. For example, the crystal structure of a tetrahydro-2H-pyran derivative shows a distorted half-chair conformation (Bauri, Foro, & Rahman, 2018).
Chemical Properties Analysis
Chemically, tetrahydro-2H-pyran derivatives exhibit a range of behaviors depending on their specific substitutions. They can form complexes with metals, as seen in the case of 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran and its reactions with various metal ions (Singh et al., 2001).
科学的研究の応用
Environmental Friendly Synthesis
A study demonstrated the use of (R)-Tetrahydro-2H-pyran-3-OL in an undergraduate organic laboratory project where students synthesized tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran using an environmentally friendly tandem Prins–Friedel–Crafts-type multicomponent reaction (MCR). This project not only introduced students to green chemistry practices but also allowed exploration of reaction scope with other carbonyl substrates (Dintzner et al., 2012).
Asymmetric Synthesis
Another application involves the asymmetric enzymatic ketone reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one, which produced (R)-α-hydroxyketal, a crucial chiral precursor for a pharmaceutical intermediate. The process showcased high enantioselectivity and included in situ NADPH-cofactor regeneration using glucose dehydrogenase, highlighting its potential for economical and large-scale production (Kosjek et al., 2008).
Novel Reaction Mechanisms
A novel strategy for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives was developed through the condensation of 2-hydroxybenzaldehydes with 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol. This method enables the rapid construction of polycyclic architectures in a single step, illustrating the compound's utility in synthesizing complex cyclic frameworks integral to many natural products (Someswarao et al., 2018).
Synthesis and Complexation Studies
Research on 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran and related compounds has expanded the understanding of tellurium-containing heterocycles. These studies have led to the synthesis of novel compounds and their complexation with various metals, contributing to the field of inorganic chemistry and the development of new materials (Singh et al., 2001).
Pharmacological Applications
While focusing on non-pharmacological research, it's worth noting that (R)-Tetrahydro-2H-pyran-3-OL derivatives have been investigated for their potential in medical research, such as in the synthesis of compounds with antidepressant properties. This highlights the broader impact of the compound beyond the immediate field of organic synthesis (Santra et al., 2012).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, etc.
将来の方向性
This involves predicting or suggesting future research directions or applications of the compound based on its properties and uses.
特性
IUPAC Name |
(3R)-oxan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDLTOUYJMTTTM-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](COC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482681 | |
| Record name | (R)-TETRAHYDRO-2H-PYRAN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Tetrahydro-2H-pyran-3-OL | |
CAS RN |
100937-76-6 | |
| Record name | (R)-TETRAHYDRO-2H-PYRAN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



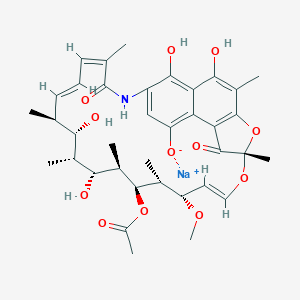
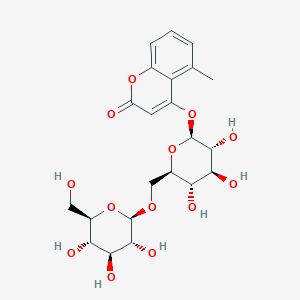

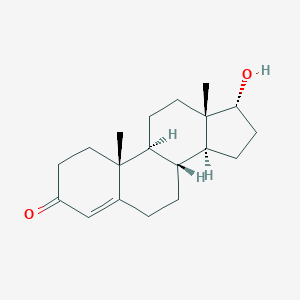
![Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-](/img/structure/B28519.png)
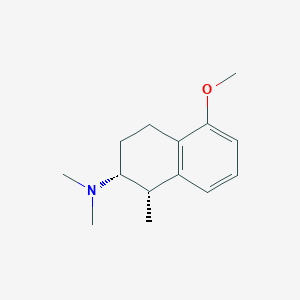
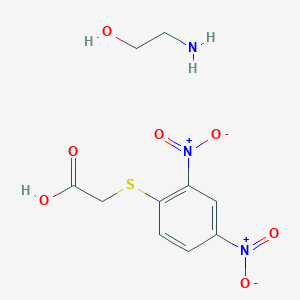
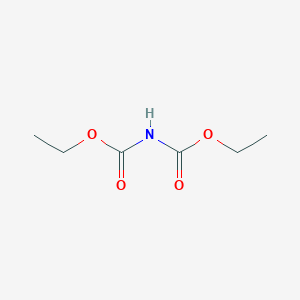
![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)

